Cas no 349672-73-7 (3-(6-chloro-1H-indol-3-yl)propanenitrile)

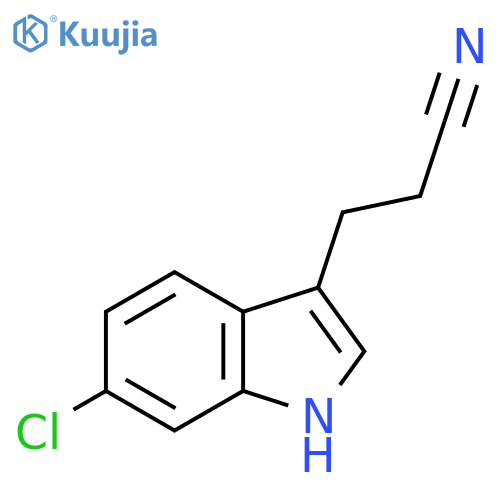

349672-73-7 structure

商品名:3-(6-chloro-1H-indol-3-yl)propanenitrile

3-(6-chloro-1H-indol-3-yl)propanenitrile 化学的及び物理的性質

名前と識別子

-

- 3-(6-chloro-1H-indol-3-yl)propanenitrile

- 349672-73-7

- EN300-1963535

-

- インチ: 1S/C11H9ClN2/c12-9-3-4-10-8(2-1-5-13)7-14-11(10)6-9/h3-4,6-7,14H,1-2H2

- InChIKey: YEEWWRQBFCTSEX-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC2=C(C=1)NC=C2CCC#N

計算された属性

- せいみつぶんしりょう: 204.0454260g/mol

- どういたいしつりょう: 204.0454260g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 245

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 39.6Ų

3-(6-chloro-1H-indol-3-yl)propanenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1963535-0.1g |

3-(6-chloro-1H-indol-3-yl)propanenitrile |

349672-73-7 | 0.1g |

$956.0 | 2023-09-17 | ||

| Enamine | EN300-1963535-1.0g |

3-(6-chloro-1H-indol-3-yl)propanenitrile |

349672-73-7 | 1g |

$1086.0 | 2023-05-31 | ||

| Enamine | EN300-1963535-0.25g |

3-(6-chloro-1H-indol-3-yl)propanenitrile |

349672-73-7 | 0.25g |

$999.0 | 2023-09-17 | ||

| Enamine | EN300-1963535-10g |

3-(6-chloro-1H-indol-3-yl)propanenitrile |

349672-73-7 | 10g |

$4667.0 | 2023-09-17 | ||

| Enamine | EN300-1963535-0.5g |

3-(6-chloro-1H-indol-3-yl)propanenitrile |

349672-73-7 | 0.5g |

$1043.0 | 2023-09-17 | ||

| Enamine | EN300-1963535-2.5g |

3-(6-chloro-1H-indol-3-yl)propanenitrile |

349672-73-7 | 2.5g |

$2127.0 | 2023-09-17 | ||

| Enamine | EN300-1963535-10.0g |

3-(6-chloro-1H-indol-3-yl)propanenitrile |

349672-73-7 | 10g |

$4667.0 | 2023-05-31 | ||

| Enamine | EN300-1963535-0.05g |

3-(6-chloro-1H-indol-3-yl)propanenitrile |

349672-73-7 | 0.05g |

$912.0 | 2023-09-17 | ||

| Enamine | EN300-1963535-5.0g |

3-(6-chloro-1H-indol-3-yl)propanenitrile |

349672-73-7 | 5g |

$3147.0 | 2023-05-31 | ||

| Enamine | EN300-1963535-1g |

3-(6-chloro-1H-indol-3-yl)propanenitrile |

349672-73-7 | 1g |

$1086.0 | 2023-09-17 |

3-(6-chloro-1H-indol-3-yl)propanenitrile 関連文献

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

349672-73-7 (3-(6-chloro-1H-indol-3-yl)propanenitrile) 関連製品

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬